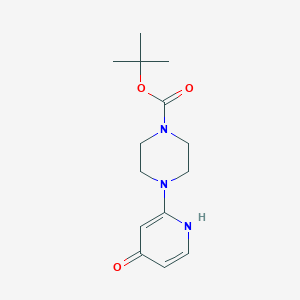

Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13583321

Molecular Formula: C14H21N3O3

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O3 |

|---|---|

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | tert-butyl 4-(4-oxo-1H-pyridin-2-yl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12-10-11(18)4-5-15-12/h4-5,10H,6-9H2,1-3H3,(H,15,18) |

| Standard InChI Key | VEXMBIYPLRXZPO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)C=CN2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)C=CN2 |

Introduction

Chemical Identity and Structural Features

Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate belongs to the class of N-protected piperazine derivatives. The compound’s molecular formula is C₁₄H₂₁N₃O₃, with a molecular weight of 279.33 g/mol . Key structural components include:

-

A piperazine ring facilitating hydrogen bonding and metal coordination.

-

A tert-butoxycarbonyl (Boc) group at the 1-position, enhancing solubility and stability during synthetic processes.

-

A 4-hydroxypyridin-2-yl substituent at the 4-position, introducing aromaticity and potential for π-π interactions.

Table 1: Physicochemical Properties

The Boc group’s steric bulk influences conformational flexibility, while the hydroxyl group on the pyridine ring enables hydrogen bonding and pH-dependent reactivity .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of tert-butyl piperazine derivatives typically involves multi-step protocols. For this compound, a plausible route includes:

-

Piperazine Functionalization: Reacting tert-butyl piperazine-1-carboxylate with a halogenated pyridine derivative under Buchwald-Hartwig amination conditions .

-

Hydroxylation: Introducing the hydroxyl group via directed ortho-metalation or palladium-catalyzed C–H activation .

A modified procedure from related compounds (e.g., tert-butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate) involves:

-

Coupling 2-bromo-4-hydroxypyridine with Boc-protected piperazine using a copper or palladium catalyst .

-

Purification via column chromatography (hexane/ethyl acetate) .

Key Reaction Considerations

-

Protection-Deprotection: The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), enabling selective modifications .

-

Regioselectivity: The 4-hydroxypyridin-2-yl group’s electronic profile directs electrophilic substitution to the 3- and 5-positions .

Structural Characterization

Crystallographic Insights

Though no crystal structure is reported for this compound, related tert-butyl piperazine carboxylates exhibit:

-

Piperazine Chair Conformation: Stabilized by intramolecular hydrogen bonds .

-

Torsional Angles: N–C–C–N torsion angles near 60°, minimizing steric strain .

Physicochemical Properties and Stability

Thermal Stability

The Boc group decomposes at temperatures >150°C, releasing CO₂ and isobutene . Differential scanning calorimetry (DSC) of analogs shows exothermic peaks at ~200°C, suggesting similar behavior .

Solubility and Partitioning

Applications in Research

Pharmaceutical Intermediate

Piperazine derivatives are pivotal in kinase inhibitors and antipsychotics. The hydroxyl pyridine moiety may chelate metal ions, enabling applications in:

Materials Science

The compound’s conjugated system suggests utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume